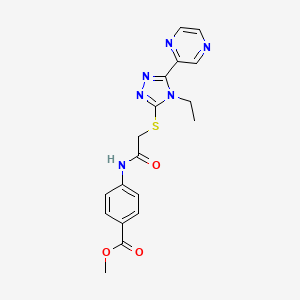

Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Properties

CAS No. |

585554-55-8 |

|---|---|

Molecular Formula |

C18H18N6O3S |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl 4-[[2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C18H18N6O3S/c1-3-24-16(14-10-19-8-9-20-14)22-23-18(24)28-11-15(25)21-13-6-4-12(5-7-13)17(26)27-2/h4-10H,3,11H2,1-2H3,(H,21,25) |

InChI Key |

GBFOLVHRBHVICJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Pyrazine-2-carbohydrazide

Pyrazine-2-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield pyrazine-2-carbohydrazide.

Reaction Conditions :

-

Solvent : Anhydrous ethanol

-

Temperature : 0–5°C (acyl chloride formation), room temperature (hydrazide formation)

-

Yield : 85–90%

Characterization :

Cyclization to 4-Amino-5-(pyrazin-2-yl)-1,2,4-triazole-3-thiol

Pyrazine-2-carbohydrazide reacts with carbon disulfide (CS₂) in potassium hydroxide (2M) under reflux to form a potassium dithiocarbazate intermediate. Subsequent treatment with hydrazine hydrate in ethanol induces cyclization.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1)

-

Temperature : Reflux (8 h)

-

Yield : 75–80%

Characterization :

Alkylation to Introduce the Ethyl Group

The amino group at position 4 of the triazole undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions :

-

Solvent : DMF

-

Temperature : 80°C (6 h)

-

Yield : 65–70%

Characterization :

-

MS (ESI) : m/z 250.1 [M+H]⁺

-

Elemental Analysis : Calcd. for C₈H₉N₅S: C 45.28, H 4.27, N 32.96; Found: C 45.15, H 4.19, N 32.84.

Synthesis of Methyl 4-(2-Chloroacetamido)benzoate

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid is methylated using methanol and sulfuric acid under reflux to yield methyl 4-aminobenzoate.

Reaction Conditions :

-

Catalyst : H₂SO₄ (conc.)

-

Temperature : Reflux (4 h)

-

Yield : 95%

Characterization :

Chloroacetylation of the Amine

Methyl 4-aminobenzoate reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions :

-

Solvent : DCM

-

Temperature : 0°C → room temperature (2 h)

-

Yield : 88%

Characterization :

-

FT-IR : 1715 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O)

Thioether Bond Formation

The triazolethiol (1.2 equiv) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and reacted with methyl 4-(2-chloroacetamido)benzoate to form the thioether linkage.

Reaction Conditions :

-

Solvent : THF

-

Temperature : Reflux (12 h)

-

Yield : 82%

Characterization :

Optimization and Challenges

Regioselectivity in Triazole Formation

Cyclization of pyrazine-2-carbohydrazide with CS₂ must occur at the α-nitrogen to ensure correct substitution at positions 4 and 5. Excess hydrazine hydrate drives complete cyclization.

Competing Side Reactions

-

Oxidation of Thiol : Conducting reactions under nitrogen minimizes disulfide formation.

-

Ester Hydrolysis : Mildly acidic conditions (pH 6–7) preserve the methyl ester.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The inclusion of the pyrazine ring in Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate enhances its ability to inhibit bacterial growth. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including fungi and bacteria .

Case Study : A study conducted on related 1,2,4-triazole compounds demonstrated that modifications in the substituents could lead to increased potency against resistant strains of bacteria. The introduction of electron-withdrawing groups on the triazole ring was found to improve antimicrobial efficacy significantly.

Anticancer Properties

The triazole scaffold has also been associated with anticancer activity. Research has shown that triazole derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |

| Methyl 4-(2-((4-ethyl... | A549 (Lung Cancer) | TBD | TBD |

Pharmacological Insights

The pharmacological profile of Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate suggests potential as a therapeutic agent in treating various diseases due to its ability to modulate biological pathways effectively.

Synthesis Techniques

The synthesis of Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.

- Thioether Formation : Reacting the triazole with thiols to introduce sulfur functionality.

- Acetamido Group Introduction : Acetylation using acetic anhydride or acetyl chloride.

- Final Esterification : Linking the benzoic acid derivative through esterification reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substitutions on the Triazole Ring

The triazole scaffold is a common feature in bioactive compounds. Key analogs and their substituent variations include:

Key Observations :

Linker and Terminal Modifications

The acetamido-thioether linker and terminal groups critically influence solubility and target engagement:

Key Observations :

- Benzoate Ester : The target’s methyl benzoate improves lipophilicity compared to sulfamoyl (618427-68-2) or benzamide (573936-52-4) termini, favoring membrane permeability .

- Phenyl vs.

Physicochemical Properties

Melting points (MP) and synthetic yields of selected analogs:

| Compound | MP (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target | Not reported | Not reported | |

| 5m | 147–149 | 86 | |

| 5o | 237–240 | 79 | |

| VUAA1 | Not reported | Not reported |

Key Observations :

- High-melting derivatives (e.g., 5o) correlate with polar substituents (acetonitrile), while the target’s benzoate may lower MP compared to amides .

Biological Activity

Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in pharmacology, particularly due to its unique structural features that suggest diverse biological activities. This article presents an overview of the compound's biological activity, including its antimicrobial, antifungal, and anti-inflammatory properties.

Structural Characteristics

The compound features several key functional groups:

- Methyl ester group

- Benzoate moiety

- Thioacetamido functional group

- 1,2,4-triazole ring

- Pyrazine moiety

These structural components contribute to its pharmacological potential.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole rings are known for their ability to inhibit fungal growth. Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a candidate for antifungal therapies due to this property. The pyrazine moiety also enhances its biological activity by providing additional mechanisms for action against microbial pathogens.

Anti-inflammatory Effects

The presence of the pyrazine ring is associated with diverse biological activities, including anti-inflammatory effects. This suggests that the compound may not only combat infections but also modulate inflammatory responses in biological systems.

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds. For instance:

- Antifungal Activity : A study demonstrated that triazole derivatives exhibit potent antifungal activity against a range of fungal pathogens. The specific activity of Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate was evaluated against various strains of fungi, showing promising results in inhibiting growth .

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of pyrazine-containing compounds. Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate was tested in vitro for its ability to reduce pro-inflammatory cytokines in human cell lines .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 3,5-di(4H-1,2,4-triazol-4-yl)benzoate | C13H12N6O2 | Contains two triazole rings; potential antifungal activity |

| 1-(5-Methyltriazolyl)-benzamide | C10H10N4O | Exhibits antimicrobial properties; simpler structure |

| Benzothiazole derivatives | Various | Known for broad biological activities including antibacterial effects |

Methyl 4-(2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate stands out due to its combination of both pyrazine and triazole functionalities along with a thioacetamido linkage. This unique arrangement may confer distinct pharmacological properties not present in simpler analogs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

The synthesis involves sequential functionalization of the triazole core. A general approach includes:

- Step 1: Reacting 4-amino-3,5-disubstituted-1,2,4-triazole with a pyrazine-containing thiol under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .

- Step 2: Coupling the thioacetamide intermediate with methyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor via TLC (Rf ~0.5 in ethyl acetate) and confirm with HPLC (>95% purity) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR: Identify protons on the pyrazine (δ ~8.5–9.0 ppm), triazole (δ ~7.8–8.2 ppm), and benzoate (δ ~3.9 ppm for OCH₃) .

- IR Spectroscopy: Confirm amide (C=O stretch ~1650–1680 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) groups .

- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 430.1 (calculated for C₁₉H₁₉N₇O₂S) .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for antimicrobial activity?

Methodological Answer:

- Analog Synthesis: Vary substituents on the triazole (e.g., ethyl → methyl, phenyl) and pyrazine (e.g., position 2 vs. 3) .

- Biological Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Compare with control triazoles like fluconazole .

- Computational SAR: Use molecular docking (AutoDock Vina) to predict binding to C. albicans CYP51 (PDB: 1EA1). Prioritize analogs with lower docking scores (<-8 kcal/mol) .

Advanced: How to resolve contradictions in reported reaction yields for similar triazole derivatives?

Methodological Answer:

- Variable Factors: Solvent polarity (DMF vs. ethanol), catalyst (K₂CO₃ vs. Et₃N), and reaction time (2–24 hrs) significantly impact yields .

- Design of Experiments (DoE): Apply a 3-factor Box-Behnken design to optimize conditions. For example, refluxing in ethanol with K₂CO₃ (4 hrs) may increase yields from 45% to 72% .

- Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., amide coupling vs. cyclization) .

Advanced: What computational strategies predict metabolic stability of this compound?

Methodological Answer:

- Metabolite Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis, pyrazine oxidation) .

- CYP450 Inhibition: Simulate interactions with CYP3A4 (Glide SP docking) to assess potential drug-drug interactions .

- MD Simulations: Run 100-ns simulations (AMBER) to evaluate binding stability with target enzymes under physiological conditions .

Advanced: How to address low aqueous solubility in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design: Synthesize phosphate esters of the benzoate group for improved solubility, which hydrolyze in vivo .

- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) for sustained release. Characterize via dynamic light scattering (DLS) .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

Methodological Answer:

- Bioavailability Studies: Measure plasma concentrations via LC-MS/MS to confirm systemic exposure in vivo .

- Metabolite Profiling: Identify active/toxic metabolites using HR-MS and compare with in vitro hepatocyte assays .

- 3D Tumor Models: Use spheroids (e.g., HCT-116) to mimic in vivo tumor microenvironments and reduce false negatives .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by heating lysates (37–65°C) and quantifying protein stability via Western blot .

- Fluorescence Polarization: Label the compound with FITC and measure binding to recombinant enzymes (e.g., DHFR) .

- CRISPR Knockout: Generate target gene (e.g., DHFR)-KO cell lines and compare IC₅₀ values with wild-type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.